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Compound of Interest

Compound Name: 2-Amino-5-chloro-4-picoline

Cat. No.: B1330564

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the compound 2-Amino-5-chloro-4-picoline (also known as 2-amino-5-chloro-4-
methylpyridine). This document is intended to serve as a core resource for researchers and
professionals involved in drug development and chemical synthesis, offering detailed data and
methodologies for the structural elucidation of this important chemical entity.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from various spectroscopic
techniques for 2-Amino-5-chloro-4-picoline. Where direct experimental data is not publicly
available, predicted values based on spectral data of closely related isomers and derivatives
are provided to guide analytical efforts.

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
~7.8-8.0 Singlet 1H H-6 (Aromatic)
~6.5-6.7 Singlet 1H H-3 (Aromatic)
~4.5-5.5 Broad Singlet 2H -NH:z
~2.2-2.4 Singlet 3H -CHs
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Predicted data is based on analysis of isomers such as 2-chloro-5-methylpyridin-4-amine.

« 13 1 1
Chemical Shift (8) ppm Assighment
~158-160 C-2 (C-NH2)
~148-150 C-6
~145-147 C-4 (C-CHs)
~118-120 C-5 (C-Cl)
~108-110 C-3
~17-19 -CHs

Predicted data is based on analysis of substituted picoline and chloropyridine derivatives.

Wavenumber (cm—2) Intensity Assignment

3400-3500 Medium-Strong, Sharp N-H Stretch (Asymmetric)
3300-3400 Medium-Strong, Sharp N-H Stretch (Symmetric)
3000-3100 Medium Aromatic C-H Stretch
2900-3000 Medium Aliphatic C-H Stretch (-CHs)
1600-1650 Strong N-H Scissoring

1550-1600 Strong Aromatic C=C Stretch
1450-1500 Strong Aromatic C=C Stretch
1000-1100 Strong C-CI Stretch

Data is based on typical vibrational frequencies for substituted pyridines and the availability of
an ATR-IR spectrum on SpectraBase.

Table 4: Mass Spectrometry Data
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miz Relative Intensity (%) Assighment

142/144 High [M]* / [M+2]* (presence of ClI)
127/129 Medium [M-CHs]*

107 Medium [M-CI]*

Data is based on the availability of a GC-MS spectrum on SpectraBase and expected
fragmentation patterns.

ble 5: UV-Vis ¢ : Predicted)

Amax (nm) Molar Absorptivity () Solvent
~240-250 ~10,000-15,000 Ethanol
~290-300 ~5,000-8,000 Ethanol

Predicted data is based on the UV-Vis absorption characteristics of substituted aminopyridines.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are generalized and may require optimization based on the specific instrumentation
used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-5-chloro-4-picoline in
0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or CDCls). Ensure the sample is
fully dissolved.

e 'H NMR Acquisition:
o Spectrometer: 400 MHz or higher field instrument.
o Pulse Program: Standard single-pulse experiment.

o Acquisition Parameters:
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» Spectral Width: -2 to 12 ppm.
= Number of Scans: 16-64 (or as needed for adequate signal-to-noise).

» Relaxation Delay: 1-2 seconds.

o Processing: Apply Fourier transform, phase correction, and baseline correction. Reference
the spectrum to the residual solvent peak.

e 13C NMR Acquisition:
o Spectrometer: 100 MHz or higher.
o Pulse Program: Standard proton-decoupled 3C experiment.
o Acquisition Parameters:
» Spectral Width: 0 to 180 ppm.
= Number of Scans: 1024 or more to achieve good signal-to-noise.
» Relaxation Delay: 2-5 seconds.

o Processing: Apply Fourier transform with an appropriate window function, phase
correction, and baseline correction. Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (ATR): Place a small amount of the solid 2-Amino-5-chloro-4-picoline
sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR)
accessory. Apply pressure to ensure good contact between the sample and the crystal.

o Data Acquisition:

o

Spectrometer: FT-IR spectrometer equipped with an ATR accessory.

[¢]

Scan Range: 4000-400 cm~1.

[¢]

Resolution: 4 cm~1.
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o Number of Scans: 16-32.

o Data Processing: Perform a background scan of the clean ATR crystal before scanning the
sample. The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 2-Amino-5-chloro-4-picoline (e.g., 1
mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

e GC Conditions:

o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x
0.25 pm).

o Injection Volume: 1 pL.
o Injector Temperature: 250 °C.

o Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a
rate of 10-15 °C/min, and hold for 5-10 minutes.

o Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
e MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from m/z 40 to 400.

o lon Source Temperature: 230 °C.

o Quadrupole Temperature: 150 °C.

UV-Vis Spectroscopy

o Sample Preparation: Prepare a stock solution of 2-Amino-5-chloro-4-picoline in a UV-
transparent solvent (e.g., ethanol or methanol). From the stock solution, prepare a series of
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dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
o Data Acquisition:

o Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

o Scan Range: 200-400 nm.

o Blank: Use the pure solvent as the blank.

o Data Analysis: Record the wavelength of maximum absorbance (Amax) and the
corresponding absorbance value. Use the Beer-Lambert law (A = €cl) to calculate the molar
absorptivity () if the concentration (c) and path length (I) are known.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 2-Amino-
5-chloro-4-picoline using the spectroscopic methods described.
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Spectroscopic Analysis Workflow for 2-Amino-5-chloro-4-picoline
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Caption: Workflow for the structural elucidation of 2-Amino-5-chloro-4-picoline.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-5-chloro-4-picoline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330564#spectroscopic-data-of-2-amino-5-chloro-4-
picoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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